molecular formula C16H26ClNO4 B5074153 2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride

2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride

Cat. No.: B5074153
M. Wt: 331.8 g/mol
InChI Key: PSKUREFCTJZKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is often used in scientific research due to its unique properties and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride typically involves the esterification of 2-hydroxy-4-propoxybenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride involves its interaction with voltage-gated sodium channels. By binding to these channels, the compound inhibits the influx of sodium ions, thereby blocking the transmission of pain signals in sensory neurons. This mechanism is similar to that of other local anesthetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride is unique due to its specific ester linkage and the presence of both diethylamino and propoxy groups. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-(diethylamino)ethyl 2-hydroxy-4-propoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-4-10-20-13-7-8-14(15(18)12-13)16(19)21-11-9-17(5-2)6-3;/h7-8,12,18H,4-6,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKUREFCTJZKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.